isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate
Overview
Description
Isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Friedel-Crafts Reaction in Synthesis
The Friedel-Crafts reaction involving 2,3-dimethylbenzofuranyl ketones and similar compounds is pivotal in synthetic chemistry. This process, including the acetylation and alkylation reactions, is essential for creating various chemical compounds, as studied by Kawase, Okada, and Miwa (1970) (Kawase, Okada, & Miwa, 1970).
Synthesis of Mexiletine Analogs
In the field of medicinal chemistry, Xia, Ni, and Ji (1984) explored the synthesis of derivatives related to 1-(2,6-dimethylphenoxy)amino-propane, a compound structurally related to isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate. These derivatives have shown potential in pharmacological applications, particularly in cardiac and anticonvulsant effects (Xia, Ni, & Ji, 1984).
Study of Liquid Crystalline Properties
Research into the mesomorphic properties of homologous series, including alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, was conducted by Matsunaga, Matsuzaki, and Miyajima (1990). Their work provides insights into the thermal stability and behavior of such compounds, which is significant for the development of materials with specific liquid crystalline properties (Matsunaga, Matsuzaki, & Miyajima, 1990).
Orthomanganation in Synthesis
Cooney et al. (2001) explored the regioisomeric preferences in the orthomanganation of meta-substituted acetophenones and isopropyl benzoates. This research is crucial for understanding the synthesis of complex organic compounds and their potential applications in various scientific fields (Cooney, Gommans, Main, & Nicholson, 2001).
Properties
IUPAC Name |
propan-2-yl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)25-20(23)16-8-10-17(11-9-16)21-19(22)12-24-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBDDDSGSXMWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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